molecular formula H14N4O2Pt B3425018 Platinum(2+), tetraamminedihydroxy- CAS No. 38201-97-7

Platinum(2+), tetraamminedihydroxy-

Número de catálogo B3425018
Número CAS: 38201-97-7
Peso molecular: 297.22 g/mol
Clave InChI: VSKCDODNDPOZKS-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

There are several methods for synthesizing platinum complexes. For instance, a study discusses the synthesis of platinum complexes and their intracellular delivery to tumor cells using magnetic nanoparticles . Another research focuses on the synthesis and characterization of 17 different complexes with β-hydroxydithiocinnamic acid esters as O, S bidendate ligands for nickel(II), palladium(II), and platinum(II) complexes .


Molecular Structure Analysis

The molecular formula of Platinum(2+), tetraamminedihydroxy- is H14N4O2Pt, and it has a molecular weight of 297.22 g/mol. More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

Platinum compounds have been found to react with halogens such as F2, Cl2, Br2, and I2, forming platinum halides . In addition, platinum does not react with hydrogen, but hydrogen can be dissolved in platinum .


Physical And Chemical Properties Analysis

The physical and chemical properties of Platinum(2+), tetraamminedihydroxy- would depend on its specific structure and environment. Layered transition metal dichalcogenide (TMD) crystals in reduced dimensions, which may include Platinum(2+), tetraamminedihydroxy-, have exhibited a wide range of extraordinary physical and chemical properties .

Aplicaciones Científicas De Investigación

Catalytic and Electrocatalytic Applications

Platinum has shown significant utility in catalysis and fuel cell technology due to its proficiency in managing oxidation and reduction reactions. The morphology of Pt nanocrystals, such as conventional polyhedrons and unconventional shapes like tetrahexahedrons, can be manipulated to enhance catalytic activity and selectivity for various reactions. These well-defined nanocrystals have demonstrated superior performance compared to commercially available Pt catalysts (Chen et al., 2009).

Photophysical Properties and Liquid Crystalline Characteristics

New platinum(II) complexes have been synthesized, displaying liquid crystalline properties and polarized luminescence, which can be pivotal in self-assembly behaviors and ambipolar carrier mobility. These complexes have exhibited notable electron and hole mobility, making them potential candidates for various photophysical and electrochemical applications (Geng et al., 2018).

Phosphorescent Materials to Catalytic C-H Functionalization

Platinum's versatility spans from phosphorescent materials to catalytic C-H functionalization. This journey involves exploring a series of "bad" reactions driven by curiosity and involves the synthesis of phosphorescent materials based on cycloplatinated complexes and platinum-catalyzed oxidant- and additive-free C-H acylation reactions (Huo, 2018).

Hydrometallurgical Recovery/Recycling

Addressing the depletion of platinum resources, hydrometallurgical processes have been developed for the recovery of platinum from spent materials like catalysts and electronic scraps. These processes involve leaching in acidic or alkaline solutions with oxidizing agents, optimizing conditions for platinum recovery while mitigating environmental pollution (Jha et al., 2013).

Catalytic Activity of Pt Clusters

Research into the electronic structures of Pt clusters, such as Pt(4) and Pt(3)Co, has shed light on their potential for enhancing the catalytic activity of fuel cell electrodes. The adsorption of molecules like H(2), O(2), and CO on these clusters provides insights into improving catalytic processes (Kumar et al., 2008).

Homoleptic Platinum Polymers

Exploration of polymers composed of platinum complexes has seen a resurgence due to breakthroughs in low-dimensional nanostructures. Research into homoleptic platinum complexes, such as tetra(cyano)platinate and bis(oxalato)platinate, has provided insights into the stabilization of stacking interactions and the development of new classes of complexes (Anderson & Hurst, 2009).

Mecanismo De Acción

Target of Action

Platinum-based drugs, including Platinum(2+), tetraamminedihydroxy-, have revolutionized cancer chemotherapy . Their primary targets are specific organelles in cancer cells . These organelle-targeted platinum complexes demonstrate increased anticancer activity, the ability to overcome drug resistance, novel molecular mechanisms, or even lower toxicity .

Mode of Action

The mode of action of Platinum(2+), tetraamminedihydroxy- involves its interaction with its targets, leading to changes in the cancer cells . The compound binds to DNA, leading to activation of DNA repair mechanisms and induction of apoptosis . This interaction with DNA is essential for the antitumor activities of the compound .

Biochemical Pathways

The action of Platinum(2+), tetraamminedihydroxy- affects several biochemical pathways. It modulates STAT signaling and induces an immunogenic type of cancer cell death through exposure of calreticulin and release of ATP and high-mobility group protein box-1 (HMGB-1) . It also enhances the effector immune response through modulation of programmed death receptor 1-ligand and mannose-6-phosphate receptor expression .

Pharmacokinetics

The pharmacokinetics of Platinum(2+), tetraamminedihydroxy- is currently under investigation. It is known that the compound is being evaluated in a multicenter phase i/iia study . This study is designed to evaluate the safety, tolerability, pharmacokinetics, and efficacy of the compound as monotherapy .

Result of Action

The result of the action of Platinum(2+), tetraamminedihydroxy- is the induction of apoptosis in cancer cells . This leads to the death of the cancer cells and thus, the reduction of the tumor .

Direcciones Futuras

The future directions of Platinum(2+), tetraamminedihydroxy- research could involve further exploration of its potential applications in various fields. For instance, platinum-based drugs are being explored for their potential in overcoming drug resistance and reducing side effects in cancer treatment . Additionally, the development of functional materials using platinum group metals complexes is an active area of research .

Propiedades

IUPAC Name

azane;platinum(2+);dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4H3N.2H2O.Pt/h4*1H3;2*1H2;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKCDODNDPOZKS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.[OH-].[OH-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H14N4O2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16455-68-8 (Parent)
Record name Platinum(2+), tetraammine-, hydroxide (1:2), (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015651373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10959156
Record name Platinum(2+) hydroxide--ammonia (1/2/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15651-37-3, 38201-97-7
Record name Platinum(2+), tetraammine-, hydroxide (1:2), (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015651373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+), tetraamminedihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038201977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+), tetraammine-, hydroxide (1:2), (SP-4-1)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Platinum(2+), tetraamminedihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Platinum(2+) hydroxide--ammonia (1/2/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraamminedihydroxyplatinum(2+)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetraammineplatinum dihydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Platinum(2+), tetraamminedihydroxy-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.